4-Propoxy-3-propylbenzaldehyde
Overview
Description
4-Propoxy-3-propylbenzaldehyde is an organic compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . It is a benzaldehyde derivative characterized by the presence of a propoxy group at the fourth position and a propyl group at the third position on the benzene ring . This compound is primarily used in research and development within the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propoxy-3-propylbenzaldehyde typically involves the alkylation of 4-hydroxy-3-propylbenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Propoxy-3-propylbenzoic acid.
Reduction: 4-Propoxy-3-propylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Propoxy-3-propylbenzaldehyde is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Used in the development of novel materials with specific chemical properties.
Analytical Chemistry: Employed as a standard or reference compound in analytical techniques such as NMR and HPLC.
Mechanism of Action
The mechanism of action of 4-Propoxy-3-propylbenzaldehyde largely depends on its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the propoxy and propyl groups influence the compound’s reactivity and solubility . The molecular targets and pathways involved are specific to the reactions it undergoes, such as forming Schiff bases with amines or undergoing oxidation to carboxylic acids .
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a propoxy group.
3-Propylbenzaldehyde: Lacks the propoxy group, affecting its reactivity and applications.
4-Propylbenzaldehyde: Similar but without the propoxy group, leading to different chemical properties.
Uniqueness: 4-Propoxy-3-propylbenzaldehyde is unique due to the presence of both propoxy and propyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .
Properties
IUPAC Name |
4-propoxy-3-propylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-5-12-9-11(10-14)6-7-13(12)15-8-4-2/h6-7,9-10H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXUWTQJDNRUCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C=O)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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